molecular formula C11H19NO4 B028880 (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester CAS No. 125971-93-9

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

Cat. No. B028880
M. Wt: 229.27 g/mol
InChI Key: NQTYMGFSEOSJKM-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Biosynthesis utilizing carbonyl reductase from Rhodosporidium toruloides has shown remarkable efficiency and enantioselectivity for producing the key intermediate, (3R,5S)-CDHH, under both mono and biphasic media conditions, demonstrating yields and enantiomeric excess (ee) greater than 98% (Liu et al., 2018). Directed evolution of this carbonyl reductase further enhanced its activity, offering a robust method for the stereoselective synthesis of this intermediate (Liu et al., 2017).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of "(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester" were not directly identified, the detailed structural elucidation of related compounds and intermediates plays a critical role in understanding the stereochemistry and reactivity of this compound. Techniques such as X-ray crystallography and DFT analyses have been applied to similar molecules, providing insights into their configuration and conformation (Çolak et al., 2021).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including asymmetric reduction and enzymatic transformations, to produce stereochemically pure intermediates essential for statin synthesis. These reactions are highly dependent on the specific catalysts and conditions applied, demonstrating the compound's versatility in synthetic organic chemistry (Yu et al., 2019).

Physical Properties Analysis

The physical properties of "(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester" such as solubility, melting point, and specific rotation are crucial for its handling and application in further synthetic steps. While specific data on these properties were not found in the provided research, they are typically characterized using standard analytical techniques in the context of organic synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of "(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester," are essential for its role as an intermediate in drug synthesis. Studies have shown that modifications at the cyano and hydroxy groups can significantly influence the compound's reactivity and the stereochemical outcome of the synthesis (Qiu et al., 2019).

Scientific Research Applications

  • Application Summary: This compound is used in the synthesis of Atorvastatin, a very effective hydroxyl first glutaryl-coenzyme A (HMG-CoA) reductase inhibitor . Atorvastatin can competitively inhibit cholesterol biosynthesis in the body, thereby reducing serum lipid concentrations and regulating blood fat levels . It has become a mainstay fat-reducing medication on the international medical market .
  • Methods of Application or Experimental Procedures: The compound is prepared from ®-2-[3-(2-N-phthaloylimino ethyl)-4,5-dihydro-5-isoxazole]-acetic acid through hydrogenation to open the isoxazole ring and chiral reduction of carbonyl . It can be used to prepare (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxyhexacyclo-4-tert-butyl acetate, which is a key precursor in the synthesis of Atorvastatin .
  • Results or Outcomes: The use of this compound in the synthesis of Atorvastatin provides a safer and more convenient approach compared to previous methods, which involved dangerous reactions or required strict anhydrous and oxygen-free conditions at extremely low temperatures .
  • Application Summary: The tert-butyl group in this compound is highlighted for its unique reactivity pattern and characteristic applications . It’s used in various chemical transformations and has relevance in natural biosynthetic and biodegradation pathways .
  • Application Summary: The tert-butyl group in this compound is highlighted for its unique reactivity pattern and characteristic applications . It’s used in various chemical transformations and has relevance in natural biosynthetic and biodegradation pathways .

Safety And Hazards

The safety and hazards associated with “(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester” are not specified in the retrieved information. It is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions for “(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester” are not specified in the retrieved information. As an intermediate in the production of Atorvastatin, its use may continue to be important in the pharmaceutical industry .

properties

IUPAC Name

tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYMGFSEOSJKM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H](CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

Synthesis routes and methods I

Procedure details

Crude (R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3oxohexanoate, 21 g (0.0924 mol), is dissolved in 940 mL of tetrahydrofuran and 190 mL of methanol under a nitrogen atmosphere. This solution is cooled to -85° C. and 95 mL of a 15% solution of methoxydiethylborane in tetrahydrofuran is added. The reaction is cooled to -97° C. and 6.5 9 (0.172 mol) of sodium borohydride is added in 0.5 g portions over 1.5 hours. The reaction is maintained between -93° C. and -97° C. for 13 hours and allowed to warm to room temperature and stand for 60 hours under a nitrogen atmosphere. The reaction is quenched by the addition of 25 mL (0.395 mol) acetic acid and concentrated by vacuum distillation to an oil. The residue is dissolved with 500 mL methanol, concentrated by vacuum distillation, redissolved with 500 mL methanol and reconcentrated by vacuum distillation to give a dark brown oil. This oil is taken up in 500 mL of ethyl acetate and filtered through a plug of silica gel with the aid of 250 mL of ethyl acetate The solution is evaporated to give 15 g of crude [R-(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate which is used without further purification.
Quantity
190 mL
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940 mL
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Synthesis routes and methods II

Procedure details

Crude (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate (Example 1), approximately 52 mol, is dissolved in 90 L of tetrahydrofuran and 19 L of methanol under a nitrogen atmosphere. This solution is cooled to -85° C. and 24 L of a 50% solution of methoxydiethylborane in tetrahydrofuran is added. The reaction is cooled to -97° C. and 3.6 kg (126 mol) of sodium borohydride is added in 0.2 kg portions over 3 hours. The reaction is maintained between -93° C. and -85° C. for 5 hours and allowed to warm to room temperature and stand for 10 hours under a nitrogen atmosphere. The reaction is quenched by the addition of 7.5 L (118.5 mol) of acetic acid and concentrated by vacuum distillation to an oil. The residue is dissolved with 40 L of methanol, concentrated by vacuum distillation, redissolved with 44 L of methanol and reconcentrated by vacuum distillation to give a brown oil. This oil is taken up in 90 L of ethyl acetate and washed with 30 L of deionized water. The ethyl acetate solution is concentrated by vacuum distillation to give the title compound, [R-(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate, which is used without further purification.
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Synthesis routes and methods III

Procedure details

Crude (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate (Example 4), approximately 52 mol, was dissolved in 90 L of tetrahydrofuran and 19 L of methanol under a nitrogen atmosphere. This solution was cooled to -85° C. and 24 L of a 50% solution of methoxy-diethylborane in tetrahydrofuran was added. The reaction was cooled to -97° C. and 3.6 kg (126 mol) of sodium borohydride was added in 0.2 kg portions over 3 hours. The reaction was maintained between -93° C. and -85° C. for 5 hours and allowed to warm to room temperature and stand for 10 hours under a nitrogen atmosphere. The reaction was quenched by the addition of 7.5 L (118.5 mol) acetic acid and concentrated by vacuum distillation to an oil. The residue was dissolved with 40 L of methanol, concentrated by vacuum distillation, redissolved with 44 L of methanol, and reconcentrated by vacuum distillation to give a brown oil. This oil was taken up in 90 L of ethyl acetate and washed with 30 L of deionized water. The ethyl acetate solution was concentrated by vacuum distillation to give the title compound, [R-(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate, which was used without further purification.
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19 L
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Synthesis routes and methods IV

Procedure details

Crude 5R 1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxohexanoate (about 150 mmoles) is dissolved by adding 22 mL diethylmethoxyborane and 200 mL tetrahydrofuran. The solution is stirred for about 2 hours at room temperature, then cooled to −70° C. to −75° C., and further diluted with 25 mL methanol. Sodium borohydride (6 g) as a solution in triglyme (75 mL) is added slowly at between −65° C. to −75° C. After the addition, the reaction mixture is warmed to 15° C. to 25° C., quenched by the addition of acetic acid and concentrated by vacuum distillation—keeping this distillate. The residue is diluted with methanol and concentrated by vacuum distillation—keeping this distillate and all subsequent ones separate from the first one. The residue is dissolved in a mixture of water and ethyl acetate, the layers separated, and the organic layer is concentrated by vacuum distillation. The residue is dissolved in methanol and acetic acid and concentrated by vacuum distillation. The residue is dissolved in ethyl acetate and concentrated by vacuum distillation resulting in crude [R(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate.
[Compound]
Name
5R
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22 mL
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200 mL
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6 g
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75 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Reactant of Route 2
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Reactant of Route 3
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

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